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Compound of Interest

Compound Name:
(E,E)-11,13-HEXADECADIEN-1-

OL

Cat. No.: B013397 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for (E,E)-11,13-
hexadecadien-1-ol, a long-chain fatty alcohol. Due to the limited availability of published

experimental data for this specific stereoisomer, this document also includes information on

related isomers for comparative purposes. The guide is intended to assist researchers in the

identification and characterization of this compound.

Introduction
(E,E)-11,13-hexadecadien-1-ol is a member of the hexadecadienol family, which are known to

function as insect sex pheromones. The specific stereochemistry of the double bonds at

positions 11 and 13 is crucial for its biological activity. Spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy

are essential tools for the structural elucidation and verification of such molecules.

While comprehensive, experimentally-derived spectroscopic data for (E,E)-11,13-
hexadecadien-1-ol is not readily available in the public domain, this guide compiles predicted

data and information from closely related compounds to provide a foundational understanding.
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The following tables summarize the expected and observed spectroscopic data for (E,E)-11,13-
hexadecadien-1-ol and its isomers. It is important to note that the data for the (E,E) isomer is

largely predictive and awaits experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for (E,E)-11,13-Hexadecadien-1-ol

Protons
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-1 ~3.64 t ~6.6

H-2 ~1.57 p ~6.9

H-3 to H-10 ~1.2-1.4 m -

H-11, H-14 ~5.5-6.2 m -

H-12, H-13 ~5.5-6.2 m -

H-15 ~2.05 q ~7.2

H-16 ~0.97 t ~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts for (E,E)-11,13-Hexadecadien-1-ol
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Carbon Predicted Chemical Shift (ppm)

C-1 ~63.1

C-2 ~32.8

C-3 to C-10 ~25.0-30.0

C-11, C-12, C-13, C-14 ~125.0-135.0

C-15 ~25.6

C-16 ~13.5

Note: Predicted values are based on standard chemical shift increments and data from similar

olefinic systems. Actual experimental values may vary.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For (E,E)-11,13-hexadecadien-1-ol (molar mass: 238.41 g/mol ), the electron

ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 238,

although it may be weak. Key fragmentation patterns would involve the loss of water (M-18)

and cleavage of the hydrocarbon chain.

Table 3: Expected Mass Spectrometry Fragmentation for (E,E)-11,13-Hexadecadien-1-ol

m/z Proposed Fragment

238 [M]⁺

220 [M - H₂O]⁺

various Alkenyl and alkyl fragments

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Frequencies for (E,E)-11,13-Hexadecadien-1-ol
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Functional Group
Expected Absorption
Range (cm⁻¹)

Description

O-H stretch 3200-3600 Broad

C-H stretch (sp³) 2850-3000 Strong

C=C stretch ~1650 Medium, sharp

C-H bend (trans C=C) ~965 Strong, sharp

C-O stretch 1050-1150 Medium

Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of (E,E)-11,13-
hexadecadien-1-ol are not available in the reviewed literature. However, the following provides

a general methodology for the spectroscopic analysis of similar long-chain alcohols.

General NMR Spectroscopy Protocol
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS)

is typically used as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

¹H and ¹³C NMR spectra.

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C

NMR, proton decoupling is employed to simplify the spectrum. 2D NMR experiments such as

COSY, HSQC, and HMBC can be performed to aid in structural assignment.

General Mass Spectrometry Protocol
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable

method, such as direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.
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Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

General Infrared Spectroscopy Protocol
Sample Preparation: The sample can be analyzed as a neat liquid film between two salt

plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organic compound like (E,E)-11,13-hexadecadien-1-ol.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an

organic compound.
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Conclusion
The spectroscopic characterization of (E,E)-11,13-hexadecadien-1-ol is essential for its

unambiguous identification and for understanding its structure-activity relationship. While

experimentally determined data for this specific isomer is scarce, the predictive data and

methodologies presented in this guide provide a valuable starting point for researchers. Further

studies involving the synthesis and detailed spectroscopic analysis of (E,E)-11,13-
hexadecadien-1-ol are required to provide a complete and verified dataset.

To cite this document: BenchChem. [Spectroscopic Analysis of (E,E)-11,13-Hexadecadien-1-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b013397#spectroscopic-data-for-e-e-11-13-
hexadecadien-1-ol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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